molecular formula C19H25F3N2O3 B6135026 (3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol

货号 B6135026
分子量: 386.4 g/mol
InChI 键: QDRHZYJIVXXAQV-IAGOWNOFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol, also known as TRV130, is a novel opioid analgesic that is currently under development for the treatment of moderate to severe pain. TRV130 is a selective agonist of the mu-opioid receptor, which is the primary target for opioid analgesics.

作用机制

(3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol is a selective agonist of the mu-opioid receptor, which is the primary target for opioid analgesics. However, unlike traditional opioids such as morphine, this compound activates the mu-opioid receptor in a biased manner, which means that it selectively activates certain downstream signaling pathways while avoiding others. This biased activation is thought to contribute to the improved safety profile of this compound compared to traditional opioids.
Biochemical and Physiological Effects:
This compound produces its analgesic effects by binding to the mu-opioid receptor in the central nervous system, which leads to a reduction in the perception of pain. In addition, this compound has been found to produce a number of other effects, including sedation, respiratory depression, and nausea. However, these effects are generally milder and less frequent than those produced by traditional opioids.

实验室实验的优点和局限性

One of the main advantages of (3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol for lab experiments is its improved safety profile compared to traditional opioids. This means that researchers can study the effects of this compound on pain and other physiological processes without the risk of severe side effects. However, one limitation of this compound is its relatively short half-life, which means that it may need to be administered more frequently than traditional opioids.

未来方向

There are a number of potential future directions for the development of (3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol. One area of interest is the development of new formulations of this compound that can be administered less frequently than the current formulation. Another area of interest is the development of combination therapies that combine this compound with other analgesics to produce synergistic effects. Finally, there is interest in studying the effects of this compound in clinical populations, such as patients with chronic pain or cancer-related pain.

合成方法

The synthesis of (3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol involves a multi-step process that starts with the reaction of 3-(trifluoromethyl)benzoyl chloride with piperidine to form 3-(trifluoromethyl)phenylpiperidine. This intermediate is then reacted with 4-hydroxy-2-piperidone to form this compound. The overall yield of this compound is around 10%.

科学研究应用

(3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol has been extensively studied in preclinical models of pain. In animal models of acute pain, this compound has been found to be more potent and effective than morphine. Furthermore, this compound has been shown to have a lower risk of respiratory depression, which is a common side effect of opioids. In addition, this compound has been found to be effective in animal models of neuropathic pain, which is a chronic pain condition that is difficult to treat with current therapies.

属性

IUPAC Name

1-[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N2O3/c20-19(21,22)14-3-1-2-13(10-14)11-18(27)24-9-6-16(17(26)12-24)23-7-4-15(25)5-8-23/h1-3,10,15-17,25-26H,4-9,11-12H2/t16-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRHZYJIVXXAQV-IAGOWNOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCN(CC2O)C(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)C(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。